

An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinolin-6-ol

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Compound of Interest

Compound Name: 1,2,3,4-Tetrahydroisoquinolin-6-ol

Cat. No.: B104784

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This technical guide provides comprehensive information on **1,2,3,4-Tetrahydroisoquinolin-6-ol**, a key heterocyclic compound with significant applications in medicinal chemistry and pharmaceutical research. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity

CAS Number: 14446-24-3[1][2][3]

Molecular Formula: C₉H₁₁NO

Molecular Weight: 149.19 g/mol

Parameter	Value
CAS Number	14446-24-3
Synonyms	6-Hydroxy-1,2,3,4-tetrahydroisoquinoline, 1,2,3,4-Tetrahydro-isoquinolin-6-ol, 1,2,3,4-Tetrahydro-6-isoquinolinol[1][2]
IUPAC Name	1,2,3,4-tetrahydroisoquinolin-6-ol[1]

Experimental Protocols

The synthesis of the 1,2,3,4-tetrahydroisoquinoline (THIQ) core is crucial for the development of a wide range of bioactive molecules. One modern and efficient method is a chemoenzymatic one-pot process. This approach combines an enzymatic oxidation with a classic chemical cyclization, offering a greener and more streamlined alternative to traditional synthetic routes.

Representative Protocol: Chemoenzymatic One-Pot Synthesis of the Tetrahydroisoquinoline Scaffold

This protocol is based on the principles of a laccase-mediated oxidation followed by a Pictet-Spengler reaction, a common strategy for constructing the THIQ framework.^[3]

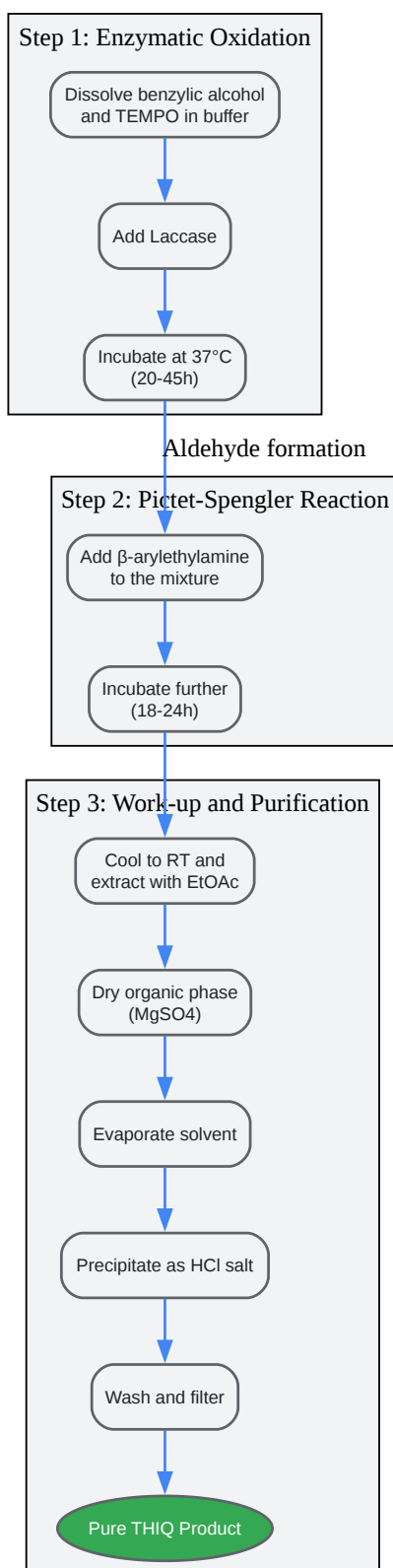
Materials:

- Starting materials: A suitable benzylic alcohol and a β -arylethylamine (e.g., dopamine or tyramine)
- Laccase from *Trametes versicolor*
- (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
- Phosphate buffer (e.g., 200 mM, pH 8.0)
- Ethyl acetate (EtOAc) for extraction
- Magnesium sulfate (MgSO_4) for drying
- Hydrochloric acid (HCl) solution in diethyl ether for precipitation

Procedure:

- Enzymatic Oxidation:
 - In a reaction vessel, dissolve the starting benzylic alcohol and a catalytic amount of TEMPO in phosphate buffer.
 - Add the laccase to the solution.

- Allow the reaction to proceed under constant shaking at a controlled temperature (e.g., 37°C) for 20-45 hours. This step oxidizes the benzylic alcohol to the corresponding aldehyde.
- Pictet-Spengler Reaction:
 - To the same reaction mixture, add the β -arylethylamine.
 - Continue shaking the mixture for an additional 18-24 hours. The aldehyde formed in situ reacts with the amine to form a Schiff base, which then undergoes an intramolecular electrophilic substitution to form the tetrahydroisoquinoline ring.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature.
 - Extract the aqueous solution with ethyl acetate (3 x 20 mL).
 - Combine the organic layers and dry over anhydrous magnesium sulfate.
 - Remove the solvent under reduced pressure.
 - The resulting crude product can be purified by precipitating it as a hydrochloride salt by adding a cold HCl solution in diethyl ether.
 - The solid product can be further purified by washing with cold diethyl ether and filtration.



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Chemoenzymatic Synthesis Workflow

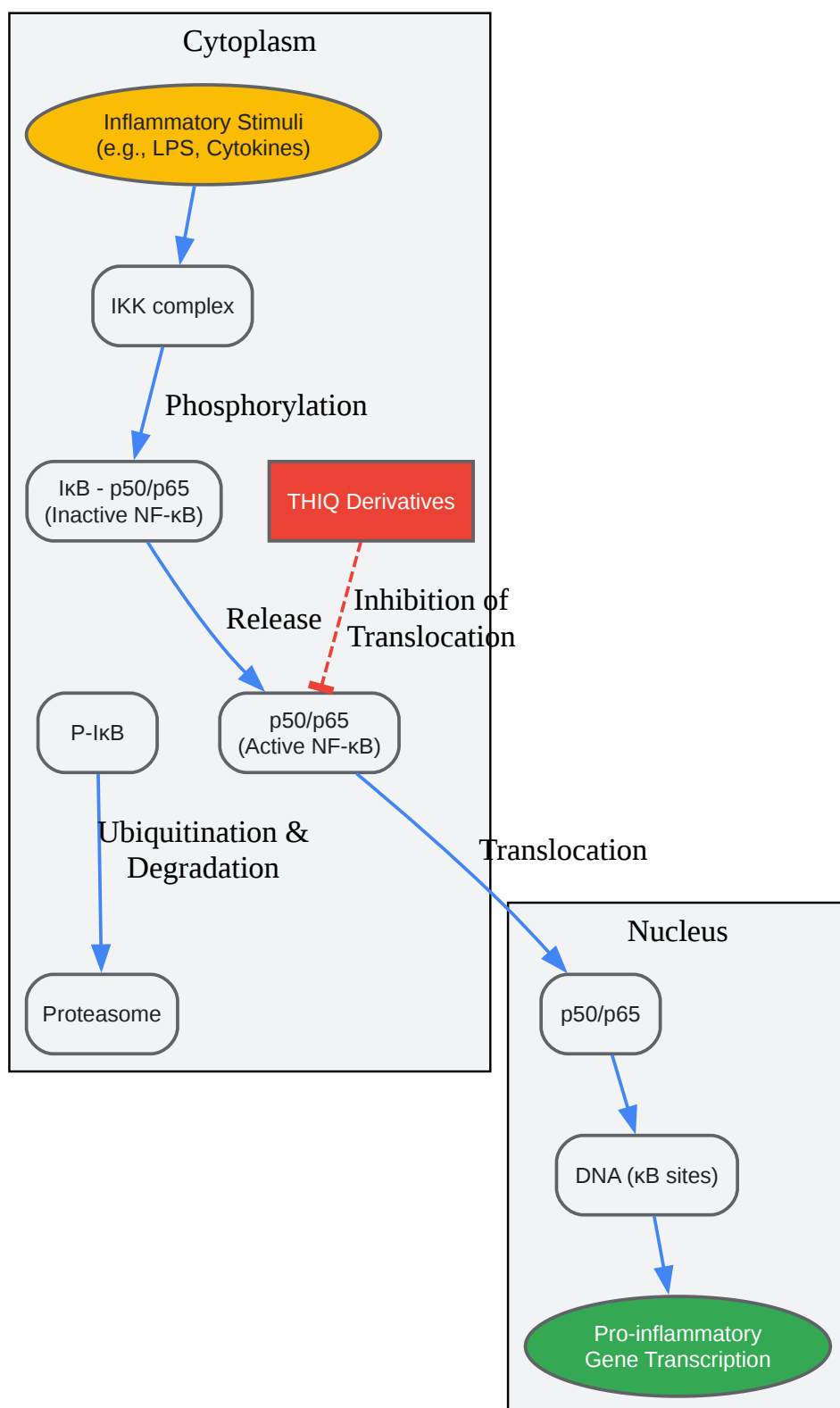
Biological Activity and Signaling Pathways

Derivatives of 1,2,3,4-tetrahydroisoquinoline are known to possess a wide range of biological activities, including neuroprotective, anticancer, and anti-inflammatory effects. A significant mechanism underlying these activities is the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.

Inhibition of the NF- κ B Signaling Pathway

NF- κ B is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In the canonical pathway, NF- κ B dimers (e.g., p50/p65) are held inactive in the cytoplasm by an inhibitor protein called I κ B. Upon stimulation by various signals such as inflammatory cytokines or lipopolysaccharide (LPS), the I κ B kinase (IKK) complex becomes activated. IKK then phosphorylates I κ B, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF- κ B, allowing it to translocate into the nucleus, bind to specific DNA sequences, and initiate the transcription of pro-inflammatory genes.

Several studies have shown that 1,2,3,4-tetrahydroisoquinoline and its derivatives can effectively inhibit this pathway. The primary mechanism of action is the suppression of NF- κ B's translocation from the cytoplasm to the nucleus. By preventing this crucial step, these compounds can downregulate the expression of inflammatory mediators, making them promising candidates for the development of anti-inflammatory and anticancer drugs.



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NF-κB Pathway Inhibition by THIQ

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